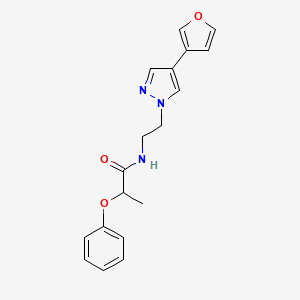

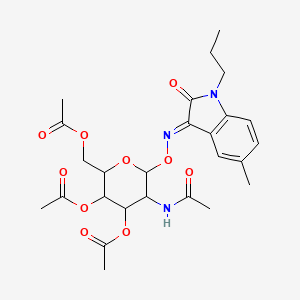

![molecular formula C17H12F9N B2946458 Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine CAS No. 1461708-64-4](/img/structure/B2946458.png)

Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine” is a chemical compound with the molecular formula C9H7F6N . It is also known by other names such as 3,5-Bis(trifluoromethyl)benzylamine . It is used as a highly fluorinated building block and can be functionalized onto biomolecules, advanced materials, or polymers .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another synthesis method involves the use of 3,5-bis(trifluoromethyl)aniline as the starting amine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an amine group. The benzyl group is further substituted with two trifluoromethyl groups at the 3 and 5 positions . The molecular weight of this compound is 243.149 Da .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in copper-catalyzed azide-alkyne cycloaddition (click reaction) . It can also be used in the preparation of phenyl glycine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.149 Da and a monoisotopic mass of 243.048264 Da . It is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Studies have detailed the synthesis and characterization of compounds related to Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine. For example, research on silylamines has provided insights into their preparative and spectroscopic properties, highlighting their potential in the development of new materials and catalytic processes (Mitzel et al., 1993).

Catalysis

- The ortho-substituent on phenylboronic acid derivatives has been found to catalyze dehydrative condensation between carboxylic acids and amines effectively. This research underlines the role of specific substituents in enhancing catalytic performance (Wang et al., 2018).

Material Science

- Novel fluorinated polyimides based on a trifluoromethyl-substituted bis(ether amine) monomer have been synthesized. These materials exhibit desirable properties such as high solubility, low dielectric constants, and excellent thermal stability, making them suitable for advanced applications in electronics (Chung et al., 2006).

Organic Synthesis

- Research into phosphine ligands for asymmetric catalysis has shown that certain ligands can significantly improve the enantioselectivity and catalytic activity in reactions like asymmetric hydrogenation, demonstrating the utility of structurally complex amines in synthetic organic chemistry (Imamoto et al., 2012).

Analytical Chemistry

- The development of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands has been explored for applications in polymerization reactions, showcasing the versatility of amines in facilitating complex chemical transformations (Duan et al., 2016).

Mécanisme D'action

Target of Action

It is known that the compound is used in the preparation of phenyl glycine derivatives , which suggests that it may interact with enzymes or receptors that recognize these derivatives.

Mode of Action

It is known to participate in reactions involving nucleophilic aromatic substitution and aromatic nitro group reduction . This suggests that the compound may interact with its targets through these chemical mechanisms.

Biochemical Pathways

Given its involvement in the synthesis of phenyl glycine derivatives , it may influence pathways that involve these derivatives.

Result of Action

Its use in the synthesis of phenyl glycine derivatives suggests that it may have effects related to the functions of these derivatives.

Action Environment

It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be influenced by exposure to oxygen.

Propriétés

IUPAC Name |

N-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F9N/c18-15(19,20)12-6-11(7-13(8-12)16(21,22)23)14(17(24,25)26)27-9-10-4-2-1-3-5-10/h1-8,14,27H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROVQATXZYQEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)

![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)

![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)

![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)